molecular formula C10H11N3O B11907832 5,6-Diamino-4-methylquinolin-2(1H)-one

5,6-Diamino-4-methylquinolin-2(1H)-one

Cat. No.: B11907832
M. Wt: 189.21 g/mol
InChI Key: HEOLREQLXJPVOV-UHFFFAOYSA-N
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Description

5,6-Diamino-4-methylquinolin-2(1H)-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities and are often explored for their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline and undergoing a series of reactions such as nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

    Medicine: Explored for therapeutic applications due to its biological activity.

    Industry: Used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5,6-Diamino-4-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    4-Methylquinoline: A methylated derivative with similar properties.

    5,6-Diaminoquinoline: A related compound with amino groups at the 5 and 6 positions.

Uniqueness

5,6-Diamino-4-methylquinolin-2(1H)-one is unique due to the presence of both amino groups and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups may offer distinct advantages in specific applications compared to other quinoline derivatives.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5,6-diamino-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H11N3O/c1-5-4-8(14)13-7-3-2-6(11)10(12)9(5)7/h2-4H,11-12H2,1H3,(H,13,14)

InChI Key

HEOLREQLXJPVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=C(C=C2)N)N

Origin of Product

United States

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